

Isostearyl Isostearate: A Comprehensive Safety and Toxicology Profile for Research Applications

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Compound of Interest

Compound Name: *Isostearyl isostearate*

Cat. No.: *B1583123*

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Introduction

Isostearyl isostearate is a branched-chain fatty acid ester that serves as a versatile emollient and skin-conditioning agent in a wide array of cosmetic and personal care products.^{[1][2]} Synthesized from the esterification of isostearyl alcohol and isostearic acid, which are typically derived from vegetable or animal sources, it is valued for its ability to impart a smooth, lubricious feel to formulations and enhance the skin's moisture barrier.^{[1][3]} This technical guide provides an in-depth review of the available safety and toxicological data for **isostearyl isostearate** to support its application in research and development.

Chemical and Physical Properties

Property	Value
Chemical Name	Isooctadecyl isooctadecanoate
CAS Number	41669-30-1
Molecular Formula	C36H72O2
Molecular Weight	~536.96 g/mol
Appearance	Clear, colorless to light yellow oily liquid
Solubility	Insoluble in water, soluble in oils

Toxicological Profile Summary

Isostearyl isostearate is generally considered to have a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including **isostearyl isostearate**, and concluded them to be safe for use in cosmetics when formulated to be non-irritating. Due to a lack of specific toxicological studies on **isostearyl isostearate**, its safety assessment often relies on data from chemically similar long-chain alkyl esters.

Acute Toxicity

Specific acute toxicity data for **isostearyl isostearate** is not readily available in the public domain. However, data from analogous long-chain alkyl esters suggest a very low potential for acute toxicity.

Endpoint	Species	Route	Result	Reference
Acute Oral LD50	Rat	Oral	> 5000 mg/kg bw (for Di-C12-13 Alkyl Malate)	Analogy
Acute Dermal LD50	Rat	Dermal	> 2000 mg/kg (for Di-C12-13 Alkyl Malate)	Analogy

Skin and Eye Irritation

Isostearyl isostearate is widely reported to be non-irritating to the skin and at most, a minimal irritant to the eyes.

Test	Species	Concentration	Result
Primary Dermal Irritation	Rabbit	100%	Non-irritating
Ocular Irritation	Rabbit	100%	Minimal Irritation

Skin Sensitization

Isostearyl isostearate is not considered to be a skin sensitizer. Human Repeat Insult Patch Tests (HRIPT) on formulations containing this ingredient have not shown significant sensitization potential.

Test	Species	Result
Human Repeat Insult Patch Test (HRIPT)	Human	Non-sensitizing

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for **isostearyl isostearate** were identified. Data on analogous compounds suggest a low potential for systemic toxicity following repeated exposure.

Study Duration	Species	Route	NOAEL	Reference
28-Day	Rat	Dermal	> 1000 mg/kg/day (for Di-C12-13 Alkyl Malate)	Analogy

Genotoxicity

While specific genotoxicity data for **isostearyl isostearate** is not available, the class of alkyl esters is generally not considered to be genotoxic.

Test Type	Result
Ames Test (Bacterial Reverse Mutation Assay)	Predicted Non-mutagenic
In Vitro Chromosomal Aberration Test	Predicted Non-clastogenic

Toxicokinetics

Studies on the dermal penetration of **isostearyl isostearate** indicate that it primarily remains on the surface of the stratum corneum, with minimal absorption into the deeper layers of the skin. This limited dermal penetration contributes to its low systemic toxicity potential. Esterases present in the skin may hydrolyze **isostearyl isostearate** to isostearyl alcohol and isostearic acid.

Experimental Protocols

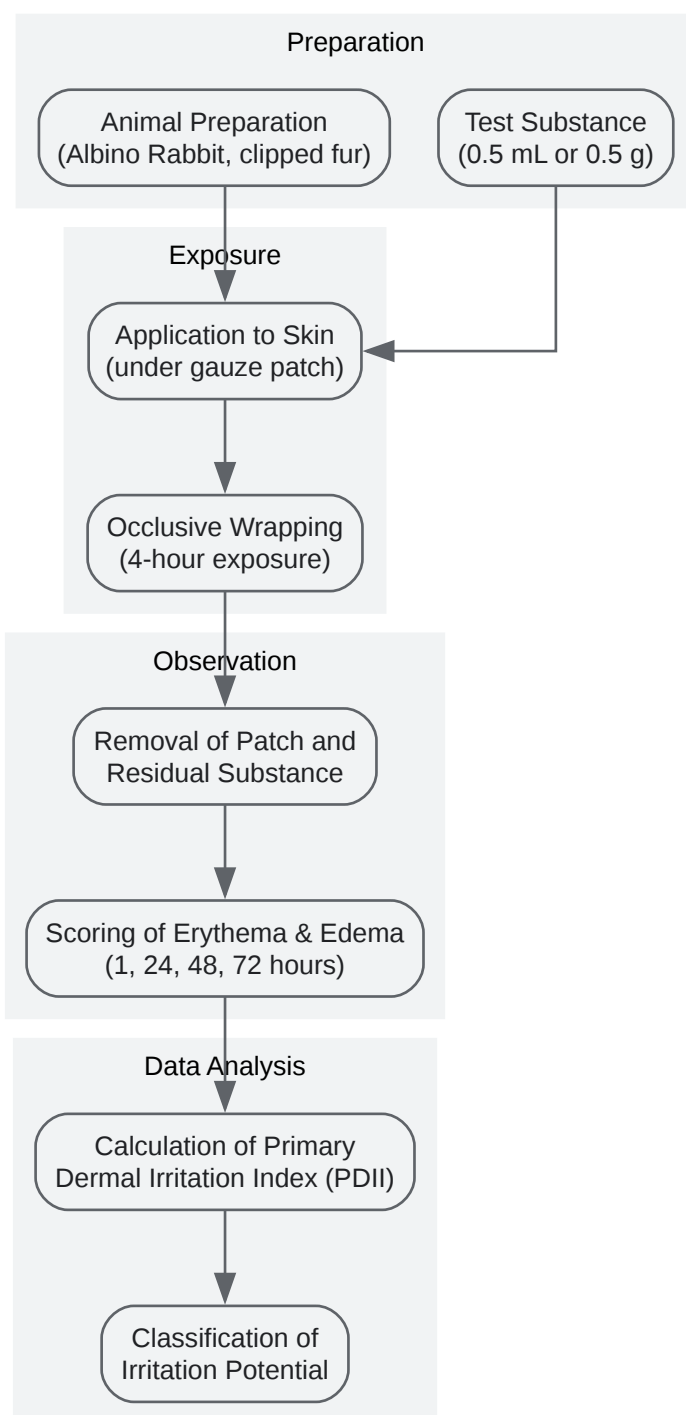
The following sections describe the general methodologies for key toxicological studies relevant to the safety assessment of **isostearyl isostearate**, based on standard OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Test System: Healthy young adult albino rabbits (typically 3).
- Procedure:
 - Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
 - 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.
 - The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped to hold the patch in position and prevent ingestion of the test substance.

- After a 4-hour exposure period, the patch and any residual test substance are removed.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
- Endpoint: The Primary Dermal Irritation Index (PDII) is calculated from the erythema and edema scores.



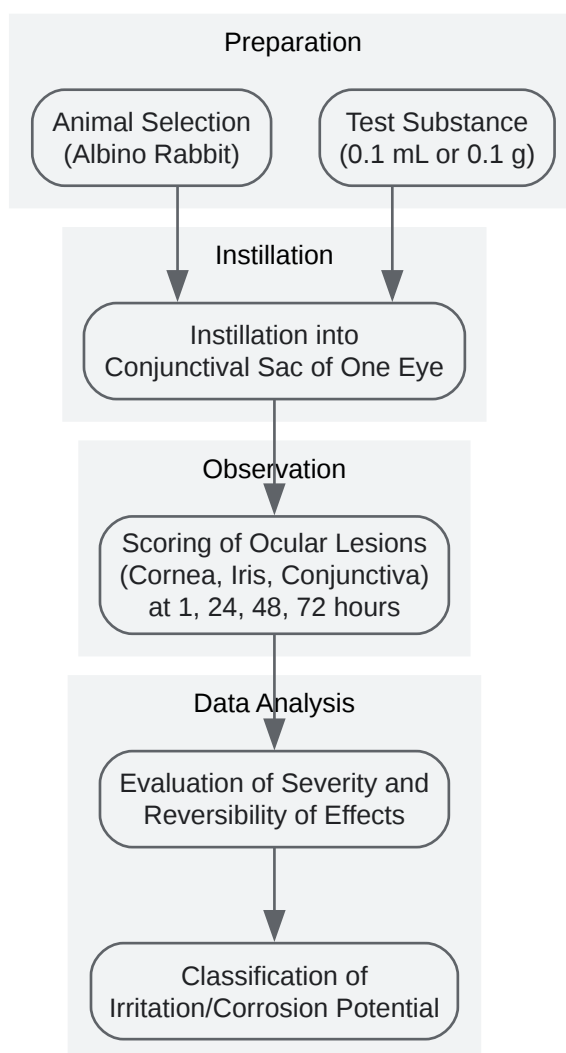
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Experimental Workflow for Acute Dermal Irritation Test (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- Test System: Healthy young adult albino rabbits (initially one, up to three).
- Procedure:
 - 0.1 mL of the liquid test substance or 0.1 g of the solid/paste is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
 - The eyelids are gently held together for about one second to prevent loss of the material.
- Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation. Reactions are scored based on a standardized scale.
- Endpoint: The potential for irritation or corrosion is determined based on the severity and reversibility of the observed ocular lesions.



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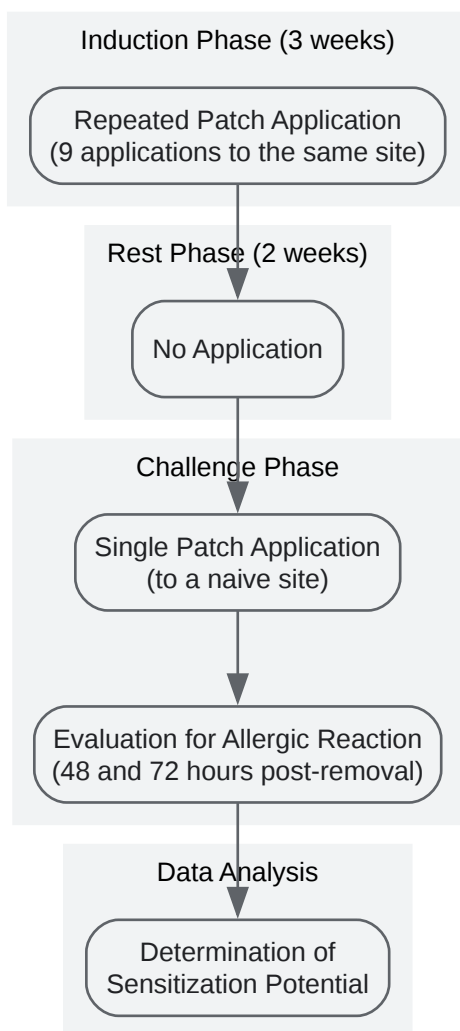
Experimental Workflow for Acute Eye Irritation Test (OECD 405).

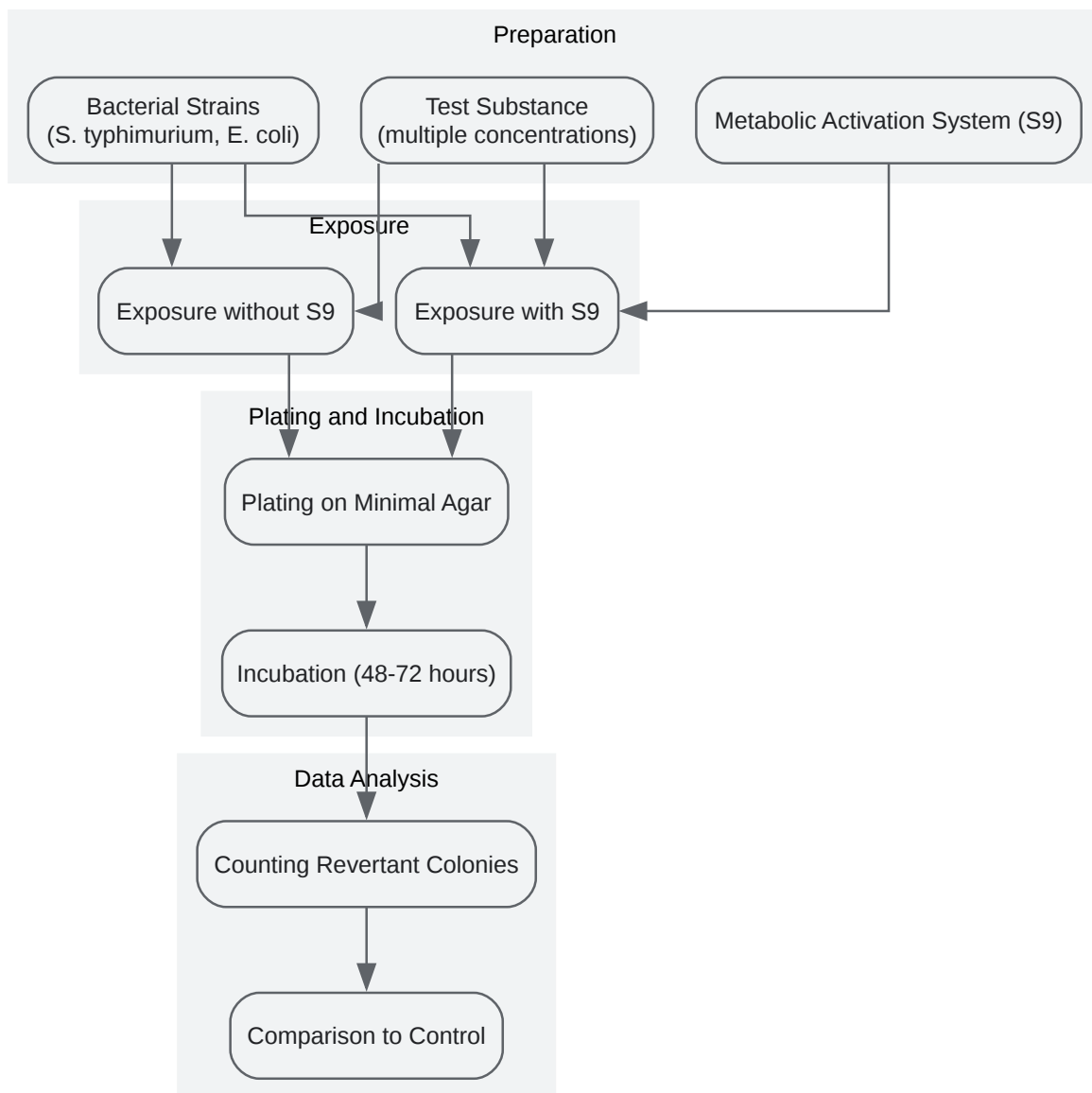
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the allergic contact sensitization potential of a substance in humans.

- Test Population: A panel of human volunteers (typically 50-200).
- Induction Phase:

- The test material is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch.
- The patch is worn for 24 hours and then removed.
- This procedure is repeated 9 times over a 3-week period.
- The site is observed for any signs of irritation.
- Rest Phase: A 2-week period with no application of the test material.
- Challenge Phase:
 - A patch with the test material is applied to a naive skin site (a site not previously exposed).
 - The patch is removed after 24 hours, and the site is evaluated for signs of an allergic reaction at 48 and 72 hours.
- Endpoint: The number of subjects exhibiting a positive allergic reaction during the challenge phase determines the sensitization potential.





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